molecular formula C19H28NO6+ B1680947 Senkirkine CAS No. 2318-18-5

Senkirkine

Cat. No. B1680947
CAS RN: 2318-18-5
M. Wt: 365.4 g/mol
InChI Key: SRADQUKTDOQMGD-VQZMEBAHSA-N
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Description

Senkirkine is a pyrrolizidine alkaloid found in the aerial parts of the medicinal plant Tussilago farfara . It has been reported to induce chromosome damage in human lymphocytes .


Synthesis Analysis

Senkirkine is a product of biosynthesis in certain plants. Evidence suggests that senecionine N-oxide is directly transformed into senkirkine, which is the main alkaloid of S. vernalis root cultures . The compound has been subjected to molecular docking studies with COX-1 homology model and COX-2 structure .


Molecular Structure Analysis

Senkirkine’s empirical formula is C19H27NO6 . It has been studied using differential pulse voltammetry (DPV) to evaluate its oxidation signal . The compound had a dock score of 71.043 K.cal/mol making a single hydrogen bond with COX-1 and had a dock score of 101.422 K.cal/mol making two hydrogen bonds with COX-2 .


Chemical Reactions Analysis

Senkirkine is known to undergo various chemical reactions. For instance, it has been observed to undergo dehydrogenation, oxygenation, and shortening of necic acid . Dehydrogenation of the necine base is considered as bioactivation, while the other routes are considered as detoxification steps .


Physical And Chemical Properties Analysis

Senkirkine has a molecular weight of 365.42 . Its physical and chemical properties have been studied using various analytical techniques, including high-resolution gas chromatography and mass spectrometry .

Scientific Research Applications

Physiological Modeling and Hepatotoxicity

Research has explored the hepatotoxicity of senkirkine, a pyrrolizidine alkaloid, through the development of a human physiologically based pharmacokinetic (PBPK) model extrapolated from rat data. This model aimed to assess the plasma and liver concentrations of senkirkine to understand its toxicological impact when consumed through plant-derived toxins like Petasites japonicus. The study highlighted the significant hepatotoxic potential of senkirkine, suggesting caution in the consumption of plants containing this compound (Kamiya et al., 2021).

Analytical Chemistry and Herbal Medicine

In the domain of analytical chemistry, senkirkine has been a subject of study for its presence in traditional Chinese herbal medicines. Techniques such as rapid resolution liquid chromatography-electrospray ionization mass spectrometry (RRLC-ESI-MS/MS) and micellar electrokinetic chromatography (MEKC) have been employed to analyze and quantify senkirkine in herbal products. These studies aim to ensure the safety and efficacy of herbal medicines by identifying and quantifying potentially toxic compounds like senkirkine, thereby contributing to the quality control of pharmaceutical products (Guo et al., 2011; Yu et al., 2005).

Toxicology and Health Risk Assessment

Investigations into the toxicological aspects of senkirkine have highlighted its presence in various plants and its potential health risks. Studies have quantified senkirkine in plants like Emilia sonchifolia and Tussilago farfara, used for medicinal or food purposes in Asian countries. These studies provide valuable data for public health authorities and consumers regarding the risks associated with consuming plants containing senkirkine, advocating for informed use and regulatory oversight (Hsieh et al., 2015; Jiang et al., 2009).

Embryotoxicity Research

The embryotoxic effects of senkirkine have been evaluated through in vitro studies, demonstrating its adverse impact on the development and organic morphodifferentiation of mouse embryos. Such research is crucial for understanding the teratogenic potential of compounds like senkirkine and for advising pregnant individuals on the risks associated with exposure to certain plants or herbal medicines during pregnancy (Han et al., 2014).

Safety And Hazards

Senkirkine is classified as an acute toxin and is toxic if swallowed . It has been associated with liver toxicity and genotoxicity in humans and animals . It is also considered a questionable carcinogen with experimental neoplastigenic data .

Future Directions

Future research could focus on the detection of pyrrolizidine alkaloids like Senkirkine with different types of electrochemical sensors by incorporating nanomaterials . Additionally, more studies are needed to better understand the toxicity and carcinogenicity of Senkirkine .

properties

IUPAC Name

(1R,4Z,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6-/t12-,15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDHKHMHQGCNPE-QLJRNOHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021266
Record name Senkirkine
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene, In water, 8.6X10+4 mg/L @ 25 °C /Estimated/
Record name SENKIRKINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3X10-14 mm Hg @ 25 °C /Estimated/
Record name SENKIRKINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Senkirkine

CAS RN

2318-18-5
Record name Senkirkine
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Record name Senkirkin
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Record name SENKIRKINE
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Record name SENKIRKINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

198 °C
Record name SENKIRKINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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